

Application Notes and Protocols for Tenamfetamine in Animal Models of Psychosis

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Compound of Interest

Compound Name: Tenamfetamine

Cat. No.: B1681255

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Introduction

Tenamfetamine (3,4-methylenedioxyamphetamine or MDA) is a psychoactive substance that, due to its significant effects on central monoaminergic systems, serves as a valuable tool in preclinical research for modeling psychosis. As a potent serotonin-norepinephrine-dopamine releasing agent (SNDRA) and a serotonin 5-HT_{2A} receptor agonist, **tenamfetamine** can induce behavioral and neurochemical alterations in animal models that are relevant to the study of psychotic disorders. These models are instrumental in understanding the neurobiology of psychosis and for the preclinical evaluation of novel antipsychotic agents.

This document provides detailed application notes and experimental protocols for the use of **tenamfetamine** to induce psychosis-like phenotypes in rodents. The protocols cover the induction of behavioral sensitization, hyperlocomotion, stereotypy, and deficits in prepulse inhibition (PPI), which are widely accepted behavioral correlates of psychosis in animal models.

Core Mechanism of Action

Tenamfetamine exerts its effects primarily by interacting with presynaptic monoamine transporters. It acts as a substrate for the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET), leading to the reverse transport and release of serotonin (5-HT), dopamine (DA), and norepinephrine (NE) into the synaptic cleft. Its particularly strong affinity for SERT results in a robust release of serotonin. Additionally,

tenamfetamine is an agonist at the 5-HT_{2A} receptor, a key target implicated in the mechanism of hallucinogens and relevant to the pathophysiology of psychosis. The combined dopaminergic and serotonergic activity of **tenamfetamine** underlies its utility in modeling various aspects of psychosis.

Data Presentation

Table 1: Neurochemical Effects of Tenamfetamine (MDA) in Rats

Brain Region	Neurotransmitter	Change from Baseline	Dosing Regimen	Reference
Frontal Cortex	Serotonin (5-HT)	20-30% reduction in tissue concentration	7.5 mg/kg i.p., twice daily for 4 days	[1]
Amygdala	Serotonin (5-HT)	20-30% reduction in tissue concentration	7.5 mg/kg i.p., twice daily for 4 days	[1]
Striatum	Serotonin (5-HT)	20-30% reduction in tissue concentration	7.5 mg/kg i.p., twice daily for 4 days	[1]
Hypothalamus	Serotonin (5-HT)	20-30% reduction in tissue concentration	7.5 mg/kg i.p., twice daily for 4 days	[1]
Striatum	Serotonin (5-HT)	Significant increase in dialysate levels (peak effect)	Acute i.p. injection	[2]
Striatum	Dopamine (DA)	Significant increase in dialysate levels (peak effect)	Acute i.p. injection	[2]

Table 2: Behavioral Effects of Tenamfetamine (MDA) and Other Amphetamines in Rodents

Behavioral Assay	Animal Model	Drug & Dosing Regimen	Observed Effect	Reference
Locomotor Activity	Rat	Post-MDA (7.5 mg/kg i.p. x 2/day x 4 days) challenge with d-amphetamine (12 mg/kg i.p.)	Enhanced locomotor response compared to controls	[1]
Stereotypy	Rat	Post-MDA (7.5 mg/kg i.p. x 2/day x 4 days) challenge with d-amphetamine (12 mg/kg i.p.)	Enhanced stereotyped response compared to controls	[1]
Locomotor Activity	Mouse	Acute d-amphetamine (2-12 mg/kg i.p.)	Dose-dependent increase in locomotion, with higher doses leading to stereotypy	[3]
Stereotypy	Mouse	Acute d-amphetamine (16-20 mg/kg i.p.)	Significant increase in stereotypy	[3]
Prepulse Inhibition (PPI)	Mouse	Acute d-amphetamine (10 mg/kg i.p.)	Disruption (decrease) of PPI	[4]

Experimental Protocols

Protocol 1: Induction of Behavioral Sensitization to Psychostimulants Using Tenamfetamine in Rats

Objective: To establish a model of behavioral sensitization, reflecting an increased susceptibility to the psychosis-inducing effects of psychostimulants.

Materials:

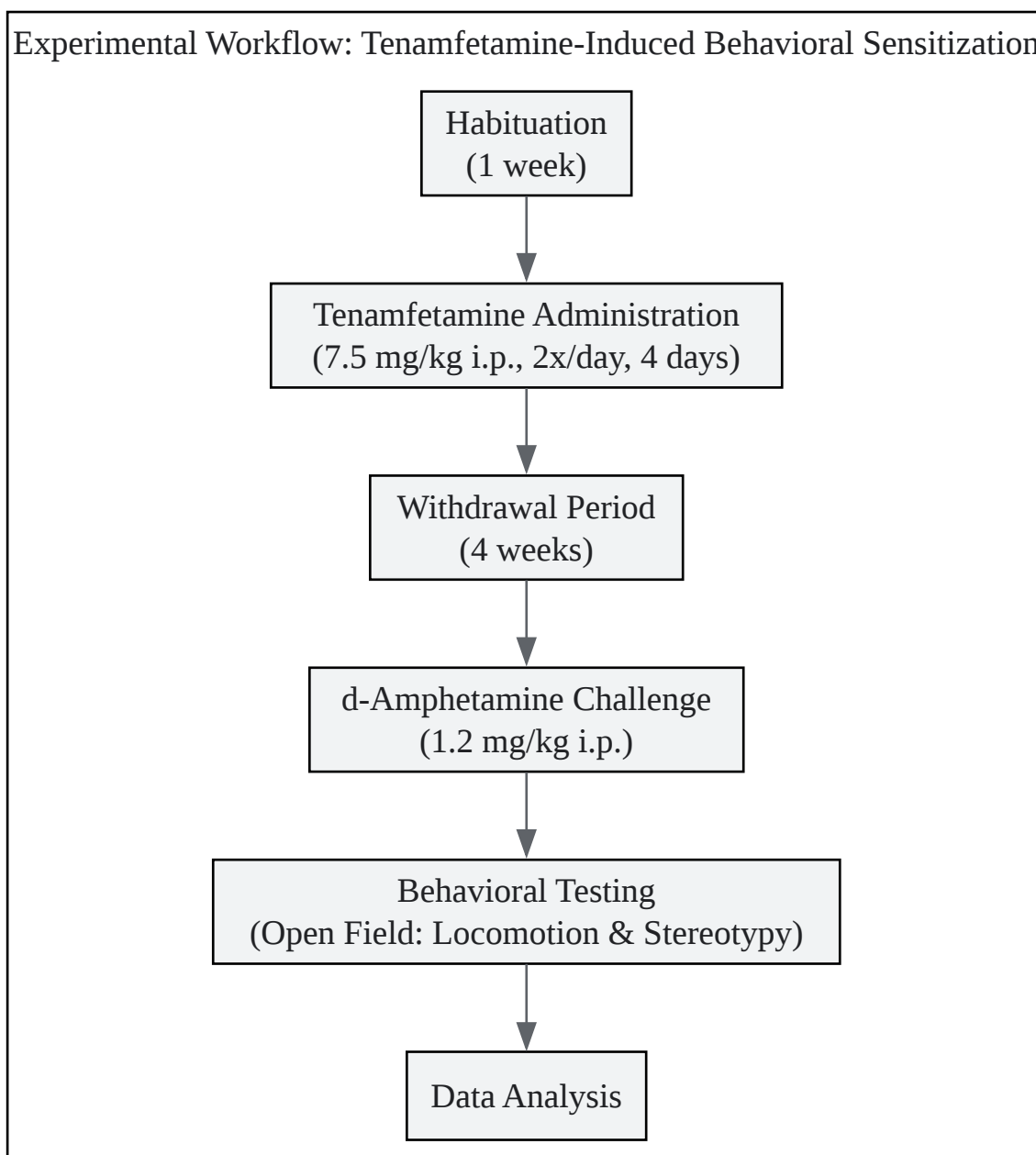
- **Tenamfetamine** (MDA) hydrochloride
- Sterile saline (0.9% NaCl)
- Sprague Dawley rats (adult male)
- Standard animal housing
- Open field apparatus equipped with automated tracking software
- d-amphetamine for challenge test

Procedure:

- Habituation: Acclimate rats to the housing facility for at least one week. Handle each rat daily for 3-5 minutes to reduce stress.
- **Tenamfetamine** Administration:
 - Prepare a solution of **tenamfetamine** in sterile saline.
 - Administer **tenamfetamine** at a dose of 7.5 mg/kg via intraperitoneal (i.p.) injection.
 - Injections are given twice daily (e.g., at 9:00 AM and 5:00 PM) for four consecutive days. [\[1\]](#)
 - A control group should receive equivalent volumes of sterile saline.
- Withdrawal Period: House the rats under standard conditions for a 4-week withdrawal period. [\[1\]](#) This allows for the development of long-term neuroadaptations.
- Behavioral Challenge:

- Following the withdrawal period, challenge the rats with a single i.p. injection of d-amphetamine (e.g., 1.2 mg/kg) or saline.[\[1\]](#)
- Immediately after the injection, place the rat in the open field apparatus.
- Behavioral Assessment:
 - Record locomotor activity (total distance traveled) and stereotyped behaviors for 60-90 minutes.
 - Stereotypy can be scored using a rating scale (e.g., 0 = asleep/motionless, 1 = active, 2 = stereotyped movements of the head, 3 = stereotyped movements including the trunk, 4 = continuous licking or gnawing).
- Data Analysis: Compare the locomotor and stereotypy scores between the **tenamfetamine**-pretreated and saline-pretreated groups following the d-amphetamine challenge. An enhanced response in the **tenamfetamine** group indicates behavioral sensitization.[\[1\]](#)

Experimental Workflow: Tenamfetamine-Induced Behavioral Sensitization



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Workflow for inducing behavioral sensitization with **tenamfetamine**.

Protocol 2: Assessment of Tenamfetamine-Induced Hyperlocomotion and Stereotypy in Mice

Objective: To assess the acute dose-dependent effects of **tenamfetamine** on locomotor activity and stereotyped behaviors.

Materials:

- **Tenamfetamine** (MDA) hydrochloride
- Sterile saline (0.9% NaCl)
- C57BL/6 mice (adult male)
- Open field apparatus with automated tracking

Procedure:

- Habituation: Acclimate mice to the testing room for at least 1 hour before the experiment. Place each mouse in the open field apparatus for a 30-minute habituation period.
- Drug Administration:
 - Prepare solutions of **tenamfetamine** in sterile saline at various concentrations.
 - Administer **tenamfetamine** i.p. at a range of doses (e.g., 1, 2.5, 5, and 10 mg/kg). A control group receives saline. Note: Optimal doses for **tenamfetamine** may need to be determined empirically, but this range is a reasonable starting point based on the potency of other amphetamines.
- Behavioral Recording:
 - Immediately after injection, return the mouse to the open field apparatus.
 - Record locomotor activity (total distance, horizontal and vertical movements) and stereotypy for 60-120 minutes.
- Data Analysis: Analyze the data in time bins (e.g., 5-10 minutes) to observe the onset, peak, and duration of the drug's effects. Compare the dose groups to the saline control to determine the dose-response relationship for hyperlocomotion and stereotypy. Lower doses are expected to primarily increase locomotion, while higher doses will likely induce stereotypy at the expense of locomotion.[\[3\]](#)

Protocol 3: Assessment of Tenamfetamine-Induced Deficits in Prepulse Inhibition (PPI) in Mice

Objective: To measure sensorimotor gating deficits, a translational endophenotype of psychosis, induced by **tenamfetamine**.

Materials:

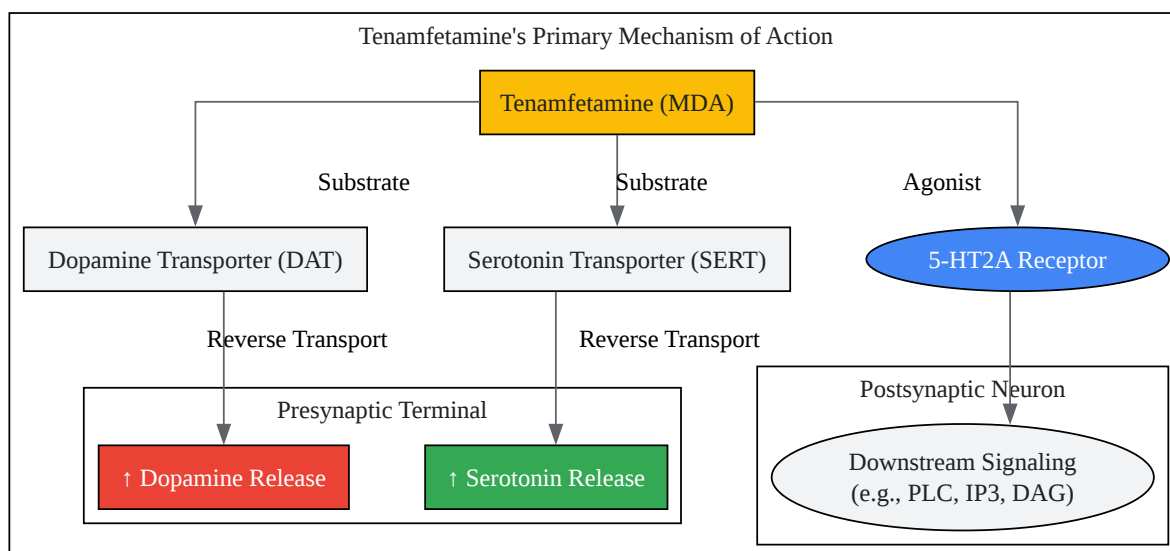
- **Tenamfetamine** (MDA) hydrochloride
- Sterile saline (0.9% NaCl)
- Mice (e.g., C57BL/6 or other appropriate strain)
- Startle response system (e.g., SR-LAB)

Procedure:

- Drug Administration: Administer **tenamfetamine** i.p. at a range of doses (e.g., 2.5, 5, and 10 mg/kg) or saline to different groups of mice.
- Acclimation: After a short delay (e.g., 10-15 minutes) to allow for drug absorption, place the mouse in the startle chamber. Allow for a 5-minute acclimation period with background white noise (e.g., 65-70 dB).
- PPI Testing Session:
 - The session consists of multiple trial types presented in a pseudorandom order:
 - Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB for 40 ms).
 - Prepulse + Pulse trials: A weaker, non-startling prepulse stimulus (e.g., 75, 80, or 85 dB for 20 ms) precedes the pulse by a short interval (e.g., 100 ms).
 - No-stimulus trials: Background noise only.
 - The session typically begins and ends with several pulse-alone trials to assess habituation.

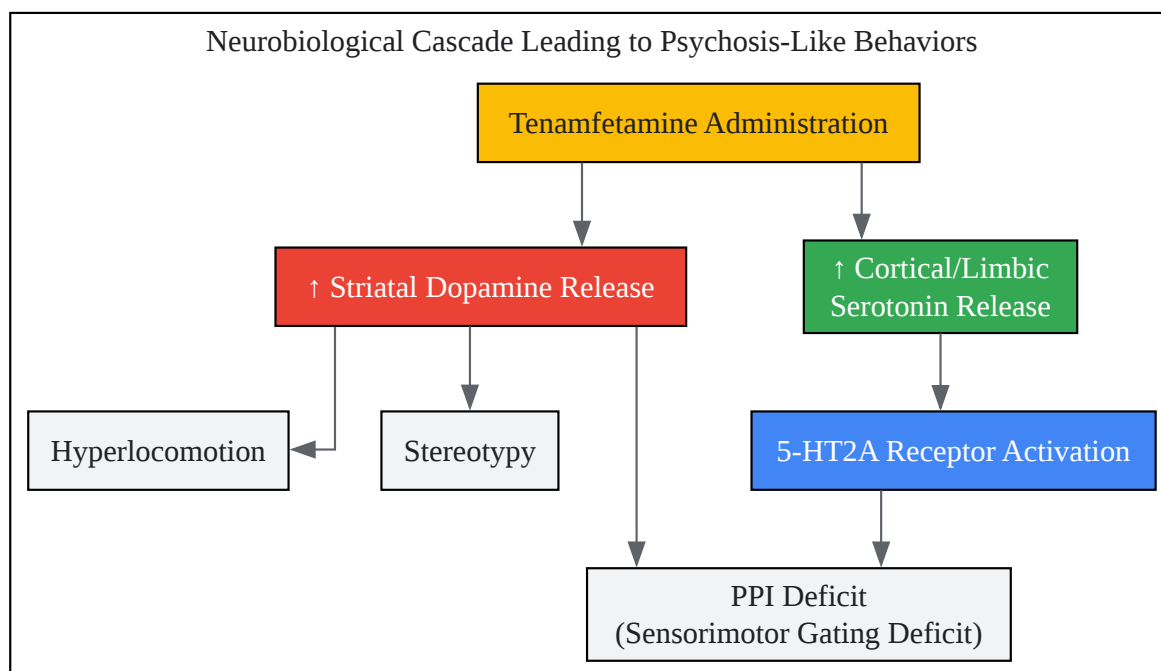
- Data Collection and Analysis:
 - The startle response (amplitude of the whole-body flinch) is measured for each trial.
 - PPI is calculated as a percentage: $[1 - (\text{Startle amplitude on prepulse} + \text{pulse trial} / \text{Startle amplitude on pulse-alone trial})] \times 100$.
 - Compare the %PPI across the different prepulse intensities for the **tenamfetamine**-treated groups versus the saline control group. A significant reduction in %PPI in the drug-treated groups indicates a deficit in sensorimotor gating.[4]

Signaling Pathways



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Primary molecular targets of **tenamfetamine** (MDA).



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References

- 1. Prior exposure to methylenedioxyamphetamine (MDA) induces serotonergic loss and changes in spontaneous exploratory and amphetamine-induced behaviors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3,4-Methylenedioxymethamphetamine (MDMA) neurotoxicity in rats: a reappraisal of past and present findings - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bimodal effect of amphetamine on motor behaviors in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amphetamine-induced disruption of prepulse inhibition in mice with reduced NMDA receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
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